molecular formula C10H12N2 B1525457 4-(Dimethylamino)-2-methylbenzonitrile CAS No. 57413-39-5

4-(Dimethylamino)-2-methylbenzonitrile

Cat. No. B1525457
CAS RN: 57413-39-5
M. Wt: 160.22 g/mol
InChI Key: AXADDPXGCNTXLC-UHFFFAOYSA-N
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Description

4-Dimethylaminobenzoic acid is a substituted benzoic acid that acts as an inhibitor of ultraviolet mediated damage to skin . It is a biotransformation product of 2-ethylhexyl 4- (N,N-dimethylaminobenzo)benzoate (EDP), a widely used UV filter in sunscreen cosmetics and other cosmetic products .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-dimethylaminobenzaldehyde (DMAB) with two NLO active compounds, p-aminoacetanilide (PAA) and p-nitroaniline (PNA), studied by solid state synthetic route .


Molecular Structure Analysis

The molecular structure of similar compounds involves the formation of new molecular entities, supported by FTNMR spectrum studies by observation of disappearance of proton peak of aldehyde of DMAB and amine peaks of PAA and PNA rather formation of new imine proton peak or peaks were observed .


Chemical Reactions Analysis

4-Dimethylaminopyridine (DMAP) and related structures are widely used as nucleophilic catalysts and also as specific parts of rationally designed molecules, where reversible reactions of the pyridinic nitrogen with electrophiles are involved .


Physical And Chemical Properties Analysis

The external phonon modes of crystalline 4DMAB are quite well described by the simulated spectrum, as well as the modes involving low-frequency molecular vibrations .

Scientific Research Applications

Nucleophilic Catalysis

4-(Dimethylamino)-2-methylbenzonitrile: is a potent nucleophilic catalyst used in various chemical reactions. Its ability to donate electrons makes it an excellent candidate for promoting reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, and Steglich rearrangement . This versatility is crucial in synthetic organic chemistry, where the efficiency and selectivity of these reactions are paramount.

Olefin Metathesis

In the field of olefin metathesis, derivatives of 4-(Dimethylamino)-2-methylbenzonitrile serve as ligands in ruthenium-based catalysts . These catalysts are pivotal in the formation of carbon-carbon double bonds, a fundamental step in the synthesis of various organic compounds. The presence of the dimethylamino group can influence the catalyst’s activity and stability, which are critical factors in industrial applications.

Transesterification of Beta-Keto Esters

The compound is also utilized as an effective catalyst for the transesterification of beta-keto esters . This reaction is important in the production of fine chemicals and pharmaceuticals, where the selective transformation of esters into other ester derivatives is required.

Silylation of Alcohols

Another significant application is the silylation of alcohols, where 4-(Dimethylamino)-2-methylbenzonitrile acts as a catalyst . Silylation is a protective technique used in multi-step organic syntheses to prevent the reaction of sensitive alcohol groups, thereby improving the yield and purity of the desired products.

Chromogenic Assays

This compound has been employed in chromogenic assays for the quantification of certain enzymes and biochemical compounds . Its ability to react and produce a color change in the presence of specific analytes makes it a valuable tool in biochemistry and diagnostics.

Identification of Microplastics

In environmental science, 4-(Dimethylamino)-2-methylbenzonitrile is used in the identification of microplastics . The compound’s fluorescent properties allow for the detection and analysis of microplastic particles, which is essential for understanding and mitigating the impact of plastic pollution.

Mechanism of Action

The primary mechanism of action of similar compounds involves the stimulation of dissociation of peptidyl-tRNA from ribosomes during translocation .

Safety and Hazards

4-Dimethylaminopyridine is toxic if swallowed or if inhaled. It is fatal in contact with skin. It causes skin irritation and serious eye damage. It causes damage to organs (Nervous system). It is toxic to aquatic life with long-lasting effects .

Future Directions

The recent ω LH22t range-separated local hybrid (RSLH) is shown to provide outstanding accuracy for the notorious benchmark problem of the two lowest excited-state potential energy curves for the amino group twist in 4- (dimethylamino)benzonitrile (DMABN) .

properties

IUPAC Name

4-(dimethylamino)-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-8-6-10(12(2)3)5-4-9(8)7-11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXADDPXGCNTXLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80712391
Record name 4-(Dimethylamino)-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80712391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57413-39-5
Record name 4-(Dimethylamino)-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80712391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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